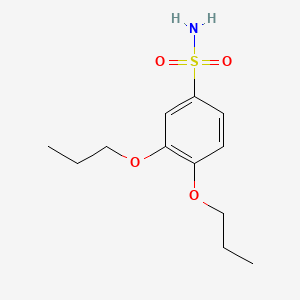
C.I.Acid Black 109
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Acid Black 109: is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing and printing textiles, particularly wool, silk, and nylon. The compound is known for its excellent fastness properties, which make it a popular choice in the textile industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Acid Black 109 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process .
Industrial Production Methods: : Industrial production of C.I. Acid Black 109 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions: : C.I. Acid Black 109 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products: : The major products formed from these reactions include various aromatic amines and substituted derivatives, which can have different properties and applications .
Applications De Recherche Scientifique
C.I. Acid Black 109 has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological staining techniques due to its affinity for proteins.
Industry: Widely used in the textile industry for dyeing and printing fabrics.
Mécanisme D'action
The mechanism of action of C.I. Acid Black 109 involves its interaction with the molecular targets in the substrate it is applied to. In textile dyeing, the dye molecules form ionic bonds with the fibers, resulting in strong attachment and excellent fastness properties. The pathways involved include the formation of ionic and hydrogen bonds between the dye and the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acid Black 1
- Acid Fuchsin
- Amido Black
Comparison: : C.I. Acid Black 109 is unique due to its specific molecular structure, which provides superior fastness properties compared to other acid dyes. While Acid Black 1 and Amido Black are also used for similar applications, C.I. Acid Black 109 offers better performance in terms of color strength and stability.
Propriétés
Numéro CAS |
12217-18-4 |
|---|---|
Formule moléculaire |
O3Rb2Se |
Poids moléculaire |
0 |
Synonymes |
C.I.Acid Black 109 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







